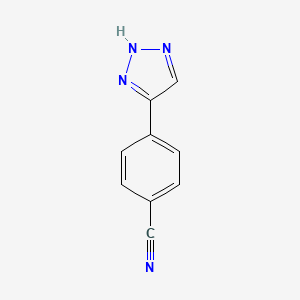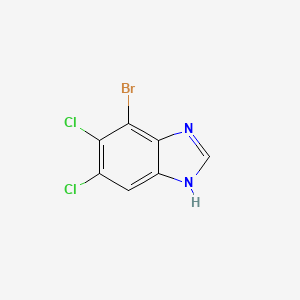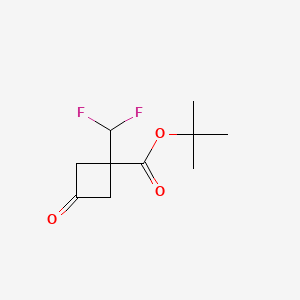
Methyl 2-amino-5-hydroxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-hydroxynicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an amino group at the 2-position and a hydroxyl group at the 5-position on the nicotinic acid ring, with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-hydroxynicotinate typically involves the esterification of 2-amino-5-hydroxynicotinic acid. One common method includes the reaction of 2-amino-5-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and efficient heat exchange to control the reaction temperature. The use of a strong acid catalyst and an excess of methanol ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 2-amino-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-5-oxonicotinic acid.
Reduction: Formation of 2-amino-5-hydroxynicotinamide.
Substitution: Formation of various substituted nicotinic acid derivatives depending on the substituent introduced.
科学的研究の応用
Methyl 2-amino-5-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-amino-5-hydroxynicotinate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
類似化合物との比較
Similar Compounds
- Methyl 5-amino-2-hydroxynicotinate
- Methyl 2-hydroxynicotinate
- Methyl 5-hydroxynicotinate
Uniqueness
Methyl 2-amino-5-hydroxynicotinate is unique due to the specific positioning of the amino and hydroxyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
methyl 2-amino-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3,(H2,8,9) |
InChIキー |
SDHHGXYFGMPXLN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=CC(=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)










![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
